Etelcalcetide - 1262780-97-1

Etelcalcetide

Catalog Number: EVT-267793
CAS Number: 1262780-97-1
Molecular Formula: C38H73N21O10S2
Molecular Weight: 1048.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etelcalcetide is a synthetic peptide calcimimetic agent [ [] ] designed for the treatment of secondary hyperparathyroidism (SHPT) [ [] ]. This condition is a major complication associated with chronic kidney disease, especially in patients undergoing hemodialysis [ [] ]. Etelcalcetide functions as an allosteric activator of the calcium-sensing receptor (CaSR) [ [] ], mimicking the effects of calcium on this receptor [ [] ]. Unlike the first-generation calcimimetic cinacalcet, which is administered orally, etelcalcetide is delivered intravenously [ [], [] ]. This mode of administration allows for improved adherence to therapy, particularly in patients who struggle with oral medications [ [] ].

Future Directions

Further research is needed to explore the long-term efficacy and safety of etelcalcetide, particularly its impact on clinical outcomes such as cardiovascular events, fractures, and mortality [ [], [] ]. Additionally, more research is needed to evaluate the potential benefits of etelcalcetide in specific patient populations, such as those with diabetes [ [], [] ]. Investigating the potential synergistic effects of etelcalcetide with other therapies, such as vitamin D analogs, is another area of interest [ [] ]. Further research into the effects of etelcalcetide on bone quality and its potential to mitigate bone disease associated with SHPT is also warranted [ [] ].

Cinacalcet

Compound Description: Cinacalcet hydrochloride is an oral calcimimetic agent used to treat secondary hyperparathyroidism (SHPT) in patients undergoing dialysis. [] It functions as an allosteric modulator of the calcium-sensing receptor (CaSR). [] Cinacalcet is typically administered once daily. []

Relevance: Cinacalcet is a first-generation calcimimetic, whereas etelcalcetide is a second-generation calcimimetic. [, ] Both compounds act on the CaSR to reduce parathyroid hormone (PTH) levels. [, ] Etelcalcetide has demonstrated greater potency in reducing PTH levels compared to cinacalcet in clinical trials. [, , ] Etelcalcetide's intravenous administration offers potential advantages over the oral route of cinacalcet in terms of adherence and reducing gastrointestinal side effects, although this has not been definitively proven in clinical settings. [, , ] Several studies have investigated switching patients from cinacalcet to etelcalcetide, reporting improvements in SHPT control, particularly in patients who were non-adherent to cinacalcet. [, , , ]

Paricalcitol

Compound Description: Paricalcitol is a synthetic vitamin D analog. [] It is used to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease. []

Relevance: Paricalcitol is often used in conjunction with calcimimetics, including etelcalcetide, for the management of SHPT. [] Studies have investigated the combined use of etelcalcetide and paricalcitol, suggesting a potential synergistic effect in reducing PTH levels and inflammation in hemodialysis patients. [] Some studies observed an increase in paricalcitol usage after switching patients to etelcalcetide, potentially due to the need to manage etelcalcetide-induced hypocalcemia. [, ]

Maxacalcitol

Compound Description: Maxacalcitol is a vitamin D receptor activator used in the treatment of secondary hyperparathyroidism. []

Relevance: A study directly compared the effects of etelcalcetide and maxacalcitol on serum calcification propensity (T50) in hemodialysis patients with SHPT. [] Etelcalcetide demonstrated superior efficacy in increasing T50 values compared to maxacalcitol. [] This suggests that etelcalcetide may offer advantages in reducing calcification risk in these patients.

Alfacalcidol

Compound Description: Alfacalcidol is a vitamin D analog commonly used in managing secondary hyperparathyroidism. []

Relevance: A randomized trial compared etelcalcetide to alfacalcidol in hemodialysis patients with LVH. [] The study found that etelcalcetide was more effective in inhibiting the progression of LVH, despite similar parathyroid hormone suppression in both groups. []

Fibroblast Growth Factor 23 (FGF23)

Compound Description: FGF23 is a hormone primarily produced by bone cells. Elevated FGF23 levels are linked to cardiovascular complications in chronic kidney disease patients. [, ]

Relevance: Etelcalcetide has been shown to significantly reduce FGF23 levels in patients with SHPT undergoing hemodialysis. [, ] This FGF23-lowering effect is independent of its PTH-lowering action and is attributed to etelcalcetide's influence on calcium and phosphate levels. [, ] This reduction in FGF23 is particularly relevant as high FGF23 levels are associated with left ventricular hypertrophy and mortality in hemodialysis patients. []

Klotho Protein

Compound Description: Klotho is a protein associated with aging and is involved in various physiological processes, including mineral metabolism. []

Relevance: In a study comparing etelcalcetide and cinacalcet, both treatments were associated with a significant increase in Klotho protein levels. [] The clinical significance of this increase requires further investigation.

Source and Classification

Etelcalcetide was developed as a novel therapeutic agent to manage elevated parathyroid hormone levels in patients with renal insufficiency. It falls under the classification of calcimimetics, which are compounds that mimic the action of calcium on tissues, particularly in the parathyroid glands . The compound is synthesized through advanced peptide chemistry techniques, which allow for precise control over its molecular structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of Etelcalcetide involves several key steps using solid-phase peptide synthesis techniques. The process typically includes:

  1. Preparation of Polypeptide Resin: A solid-phase synthesis resin is prepared using H-D-Ala-D-Arg (Pbf) -D-Ala-D-Arg (Pbf) as the starting material.
  2. Oxidation Reaction: The synthesis begins with the oxidation of specific precursors, such as Boc-L-Cysteine-OtBu and Ac-D-Cysteine, to form an intermediate compound.
  3. Coupling Reaction: The intermediate is then coupled with the polypeptide resin to form the Etelcalcetide precursor.
  4. Cleavage and Deprotection: Finally, the peptide resin is cleaved, and protective groups are removed to yield the final product .

This method emphasizes green chemistry principles by avoiding harmful reagents, resulting in higher yields and purity levels (80% to 90%) without extensive purification processes .

Molecular Structure Analysis

Structure and Data

The molecular formula of Etelcalcetide is C37H48N6O7SC_{37}H_{48}N_{6}O_{7}S, with a molecular weight of approximately 688.96 g/mol. Its structure consists of a cyclic backbone formed by d-amino acids, which enhances its stability and bioactivity compared to traditional l-amino acid peptides . The presence of d-amino acids contributes to its resistance to enzymatic degradation, allowing for prolonged therapeutic effects.

Chemical Reactions Analysis

Reactions and Technical Details

Etelcalcetide undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

Mechanism of Action

Process and Data

Etelcalcetide acts as an agonist for the calcium-sensing receptor located on parathyroid cells. By binding to this receptor, it mimics the effects of calcium ions, leading to decreased secretion of parathyroid hormone. This mechanism helps regulate calcium homeostasis in patients with chronic kidney disease, where parathyroid hormone levels are often elevated due to impaired renal function . Clinical studies have demonstrated significant reductions in parathyroid hormone levels following Etelcalcetide administration.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Etelcalcetide exhibits several notable physical and chemical properties:

These properties are critical for its formulation into injectable forms used in clinical settings.

Applications

Scientific Uses

Etelcalcetide is primarily utilized in clinical settings for managing secondary hyperparathyroidism in patients undergoing dialysis due to chronic kidney disease. Its ability to lower parathyroid hormone levels effectively makes it an essential therapeutic option for preventing complications related to mineral bone disorders in this patient population . Additionally, ongoing research explores its potential applications in other conditions related to calcium dysregulation.

Introduction to Chronic Kidney Disease–Mineral and Bone Disorder (CKD-MBD)

Pathophysiology of Secondary Hyperparathyroidism (SHPT) in CKD

SHPT evolves through multifactorial pathways as renal function declines:

  • Phosphate Retention and FGF23-Klotho Axis Dysregulation:Reduced glomerular filtration in early CKD impairs phosphate excretion. Rising serum phosphate stimulates fibroblast growth factor 23 (FGF23) secretion from osteocytes. FGF23 promotes phosphaturia and suppresses renal 1α-hydroxylase, reducing active vitamin D (calcitriol) synthesis. Concurrently, renal Klotho expression decreases, limiting FGF23 receptor binding and accelerating FGF23 resistance. This culminates in hyperphosphatemia and hypocalcemia, triggering PTH secretion [2] [7].

  • Vitamin D Deficiency and Parathyroid Gland Hyperplasia:Calcitriol deficiency impairs intestinal calcium absorption and fails to suppress parathyroid hormone (PTH) gene transcription. Chronic stimulation induces parathyroid hyperplasia—initially diffuse (polyclonal), then nodular (monoclonal). Hyperplastic glands exhibit downregulated vitamin D receptors (VDR) and CaSRs, rendering them resistant to feedback inhibition [2] [4] [7].

  • Skeletal Resistance and Bone Turnover Abnormalities:Uremia induces skeletal resistance to PTH via Wnt/β-catenin pathway repression. Elevated sclerostin and Dickkopf-1 inhibit osteoblast activity, contributing to low-turnover bone disease. As CKD progresses, sustained high PTH overcomes resistance, causing high-turnover osteitis fibrosa. Both extremes correlate with fracture risk [6] [7].

Table 1: Key Biomarker Abnormalities in CKD-MBD Progression

CKD StagePTHPhosphateCalcitriolFGF23Bone Turnover
Early (G3a)Normal ↔ ↑NormalNormal ↔ ↓↑↑Adynamic/Low
Moderate (G3b-G4)↑↑Normal ↔ ↑↓↓↑↑↑Mixed
Severe (G5)↑↑↑↑↑↓↓↓↑↑↑↑High (Osteitis Fibrosa)

Role of Calcium-Sensing Receptor (CaSR) Modulation in SHPT Management

The CaSR is a G-protein-coupled receptor expressed on parathyroid chief cells. Its activation inhibits PTH secretion and parathyroid hyperplasia. Etelcalcetide’s unique mechanism leverages this pathway:

  • Molecular Mechanism of Etelcalcetide:Etelcalcetide is a synthetic D-amino acid octapeptide that covalently binds CaSR’s extracellular cysteine-482 residue via disulfide linkage. This reversible allosteric modification enhances CaSR sensitivity to extracellular calcium, suppressing PTH secretion within minutes. Unlike oral calcimimetics (e.g., cinacalcet), Etelcalcetide’s D-amino acid backbone confers protease resistance, enabling intravenous administration [3] [5].

  • Suppression of Parathyroid Hyperplasia:Preclinical studies show Etelcalcetide upregulates CaSR, VDR, and FGFR1 expression in parathyroid tissue. In adenine-fed rats, thrice-weekly dosing reduced parathyroid gland weight by 32% and reversed histological hyperplasia. This correlates with human trials where 68.2% of hemodialysis patients achieved >30% PTH reduction versus 57.7% with cinacalcet [5] [6].

  • Systemic Effects on Mineral Metabolism:Etelcalcetide reduces serum PTH by 40–49% within 12 weeks, lowering levels from 948 pg/mL to 566 pg/mL in real-world studies. Concurrently, it:

  • Lowers FGF23 by 72%, mitigating phosphate retention [5] [6].
  • Reduces serum phosphorus from >5.5 mg/dL to 4.5 mg/dL in 45% of patients [1].
  • Permits increased vitamin D analog use (from 77% to 87% of patients), counteracting SHPT without hypercalcemia [1].

Table 2: Etelcalcetide vs. Key SHPT Therapeutic Approaches

MechanismEtelcalcetideVitamin D AnalogsPhosphate Binders
Primary TargetCaSR (allosteric activation)VDR activationIntestinal phosphate binding
PTH Reduction40–49%20–30%Indirect (↓PO₄)
Phosphate Effect↓ (45% achieve ≤5.5 mg/dL)↑ (Risk of hypercalcemia)↓↓
Hyperplasia ImpactReverses glandular hyperplasiaMinimalNone
  • Bone Metabolic Benefits:Etelcalcetide ameliorates high-turnover bone disease by:
  • Suppressing osteoclast differentiation via RIPK3/MLKL-mediated necroptosis [6].
  • Activating IRF7/interferon pathways, inhibiting RANKL-induced osteoclastogenesis [6].
  • Reducing bone resorption markers (CTx) by 19% and alkaline phosphatase by 15% [5].In CKD mice, Etelcalcetide increased trabecular bone volume by 40% and bone mineral density by 28%, confirming direct skeletal effects [6].

Properties

CAS Number

1262780-97-1

Product Name

Etelcalcetide

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid

Molecular Formula

C38H73N21O10S2

Molecular Weight

1048.3 g/mol

InChI

InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1

InChI Key

ANIAZGVDEUQPRI-ZJQCGQFWSA-N

SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

AMG-416, AMG416, AMG 416, KAI-4169, KAI 4169, KAI4169, ONO5163, ONO-5163, ONO 5163, Etelcalcetide, Velcalcetide, Telcalcetide. Ac-D-Cys-D-Ala-D-Arg-D-Arg-D-Arg-D-Ala-D-Arg-NH2.

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.